Naptalamate
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Overview
Description
Naptalamate is a monocarboxylic acid anion that is the conjugate base of naptalam; major species at pH 7.3. It is a conjugate base of a naptalam.
Scientific Research Applications
1. Crystal Structure Analysis
Naptalamate, a pre-emergent herbicide, has a unique crystal structure characterized by a tilted amide group linking two planar moieties, resulting in a stepwise conformation. The dihedral angle between the naphthyl and phenyl groups is 3.76(7)°, and the molecules form a dimer in the crystal structure. This structure is stabilized by intermolecular hydrogen bonds and π-π interactions, which are crucial for its herbicidal activity (Nemoto, Kimino, Mano, & Fujii, 2008).
2. Environmental Persistence and Removal
The behavior of this compound in nitrifying-denitrifying systems has been studied, showing its persistence in environmental settings. This research is vital for understanding the environmental impact of this compound and developing effective strategies for its removal from water systems (Suarez, Ramil, Omil, & Lema, 2005).
3. Soil Microbial Impact
This compound's impact on soil microorganisms has been a focus of research, given its common use in agriculture. Studies reveal that it can negatively affect soil microbial activity, disrupt microbial community structures, and alter the concentrations of nitrogen and carbon in the soil. This has significant implications for soil health and ecosystem balance (Cycoń, Wójcik, Borymski, & Piotrowska-Seget, 2013).
4. Analytical Detection
The detection of this compound and its degradation products in water systems is crucial for environmental monitoring. Advanced mass spectrometric methods have been developed to determine this compound and its products in river water, contributing to better environmental surveillance and safety assessments (Ghassempour, Arshadi, & Salek Asghari, 2001).
Properties
Molecular Formula |
C18H12NO3- |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(naphthalen-1-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C18H13NO3/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20)(H,21,22)/p-1 |
InChI Key |
JXTHEWSKYLZVJC-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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